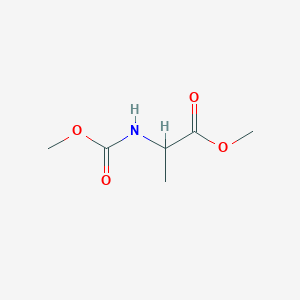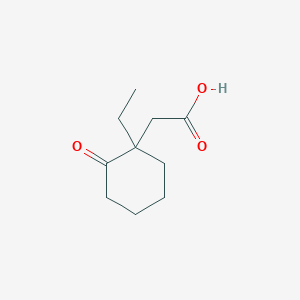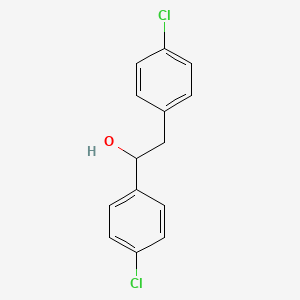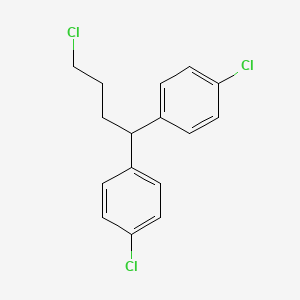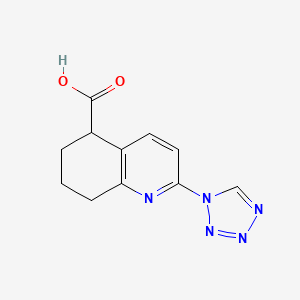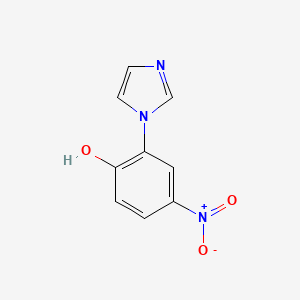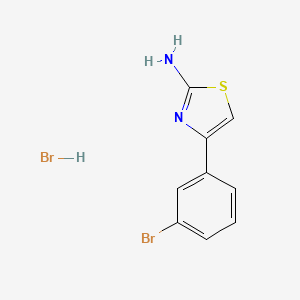
4-(3-Bromophenyl)-1,3-thiazol-2-amine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromophenyl)-1,3-thiazol-2-amine hydrobromide is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a bromine atom on the phenyl ring and the hydrobromide salt form enhances its reactivity and solubility, making it a valuable compound in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromophenyl)-1,3-thiazol-2-amine hydrobromide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions. For instance, 2-bromoacetophenone can react with thiourea in the presence of a base like sodium hydroxide to form the thiazole ring.
Bromination: The phenyl ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Amination: The thiazole derivative is then subjected to amination using ammonia or an amine source to introduce the amine group.
Formation of Hydrobromide Salt: Finally, the compound is converted to its hydrobromide salt form by reacting with hydrobromic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the bromine atom or the thiazole ring, leading to debromination or ring saturation.
Substitution: The bromine atom on the phenyl ring can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Debrominated or saturated thiazole derivatives.
Substitution: Various substituted phenyl-thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3-Bromophenyl)-1,3-thiazol-2-amine hydrobromide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromophenyl)-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, depending on the biological context.
Comparación Con Compuestos Similares
4-Bromophenylacetic Acid: Another brominated phenyl derivative with different functional groups and applications.
3-Bromophenol: A simpler brominated phenyl compound with distinct chemical properties.
Uniqueness: 4-(3-Bromophenyl)-1,3-thiazol-2-amine hydrobromide is unique due to the presence of both the thiazole ring and the bromine atom, which confer specific reactivity and biological activity. Its hydrobromide salt form also enhances its solubility and stability, making it more versatile in various applications.
Propiedades
Fórmula molecular |
C9H8Br2N2S |
|---|---|
Peso molecular |
336.05 g/mol |
Nombre IUPAC |
4-(3-bromophenyl)-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C9H7BrN2S.BrH/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8;/h1-5H,(H2,11,12);1H |
Clave InChI |
LVBCVXLRBZQTDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



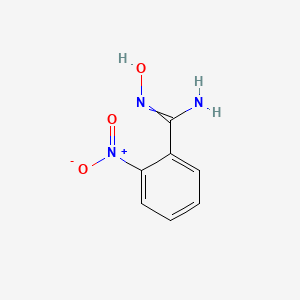
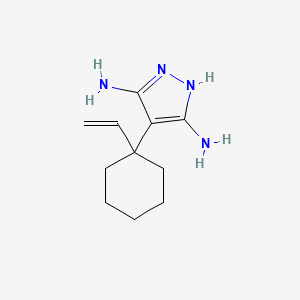
![N-[3-(2,4-Dichlorophenoxy)propyl]prop-2-yn-1-amine](/img/structure/B8633039.png)
![Pyrido[4,3-d]pyrimidine-4,7-diamine,n4-[[2-(trifluoromethyl)phenyl]methyl]-](/img/structure/B8633057.png)

![Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B8633066.png)
